![molecular formula C26H31ClN2O2 B030748 4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid CAS No. 1044598-91-5](/img/structure/B30748.png)
4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid
概要
説明
4-(4-((4'-Chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C26H31ClN2O2 and its molecular weight is 439 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
DNA Binding and Cellular Imaging
- DNA Minor Groove Binding: The compound is a derivative of the bis-benzimidazole family, similar to Hoechst 33258, known for its strong binding to the minor groove of double-stranded B-DNA, specifically AT-rich sequences. It's widely used as a fluorescent DNA stain due to its ability to readily access cells. Hoechst derivatives, including similar compounds, are used in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values (flow cytometry), and analysis of plant chromosomes. These derivatives also have applications as radioprotectors and topoisomerase inhibitors, indicating their potential for rational drug design and as a model system for investigating DNA sequence recognition and binding (Issar & Kakkar, 2013).
Neuropharmacology
- Dopamine Receptor Interaction: Similar compounds, particularly those with arylcycloalkylamine structures like phenyl piperidines and piperazines, are indicated in several antipsychotic agents. These structures, with arylalkyl substituents, are reported to improve the potency and selectivity of binding affinity at D2-like receptors. The paper explores the contributions of pharmacophoric groups to the potency and selectivity of these agents, suggesting a role in the development of neuropsychiatric disorder treatments (Sikazwe et al., 2009).
Medicinal Chemistry and Drug Development
Anti-mycobacterial Activity
Piperazine and its analogues, including compounds like the one , have a versatile medicinal scaffold and are a core part of numerous drugs with diverse pharmacological activities. Specifically, piperazine-based compounds have shown significant activity against Mycobacterium tuberculosis, including multi-drug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review emphasizes the importance of piperazine as a building block in anti-TB molecules, highlighting its role in the design, rationale, and structure-activity relationship of potent anti-mycobacterial agents (Girase et al., 2020).
Antituberculosis Study of Organotin(IV) Complexes
The review emphasizes the antituberculosis activity of organotin complexes. Compounds with organotin moieties, such as those in the query compound, are scrutinized against Mycobacterium tuberculosis H37Rv. The study indicates that the antituberculosis activity of organotin complexes is influenced by the nature of the ligand environment, organic groups attached to the tin, and the compound's structure (Iqbal, Ali, & Shahzadi, 2015).
Therapeutic Applications of Piperazine Derivatives
Piperazine is a versatile scaffold in drug design, found in drugs with various therapeutic uses such as antipsychotics, antihistamines, antidepressants, anticancer agents, and more. Modifications to the substitution pattern on the piperazine nucleus significantly influence the medicinal potential of the resultant molecules. This comprehensive review covers various molecular designs bearing the piperazine entity, furnishing a wide range of therapeutic profiles and advocating for further therapeutic investigations on the piperazine motif (Rathi, Syed, Shin, & Patel, 2016).
Antifungal and Antibacterial Activities
- Antifungal Compounds from Piper Species: The review documents the chemical structures and antifungal activities of compounds isolated from Piper species. These compounds include various molecular structures, some of which may serve as leads for potential pharmaceutical or agricultural fungicide development. The review suggests potential applications of Piper derivatives, including compounds similar to the queried compound, in addressing fungal-related issues (Xu & Li, 2011).
将来の方向性
特性
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31ClN2O2/c1-26(2)12-11-24(19-3-7-22(27)8-4-19)21(17-26)18-28-13-15-29(16-14-28)23-9-5-20(6-10-23)25(30)31/h3-10H,11-18H2,1-2H3,(H,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZBOOYFIKNESP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648576 | |
| Record name | 4-{4-[(4'-Chloro-4,4-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methyl]piperazin-1-yl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044598-91-5 | |
| Record name | 4-{4-[(4'-Chloro-4,4-dimethyl[3,4,5,6-tetrahydro[1,1'-biphenyl]]-2-yl)methyl]piperazin-1-yl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-3-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B30665.png)



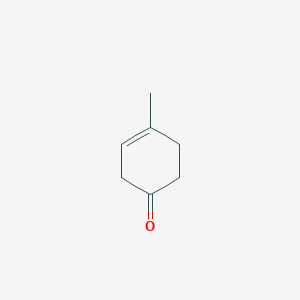
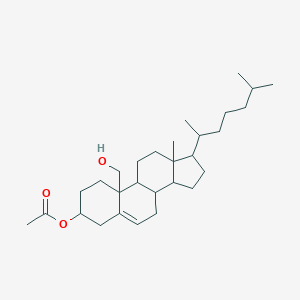
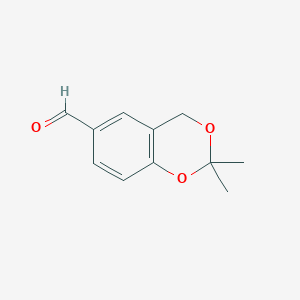
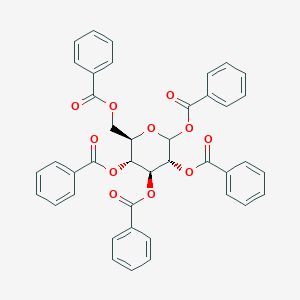
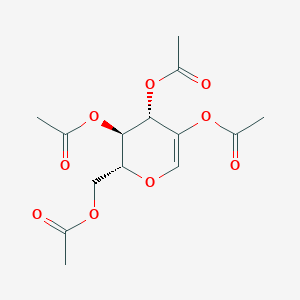
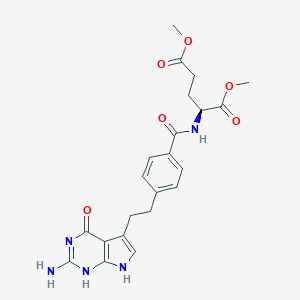
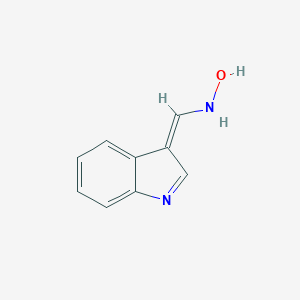
![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)
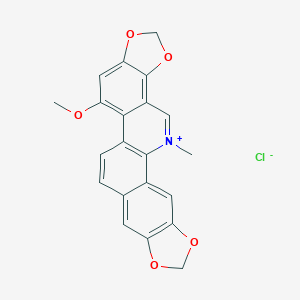
![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)
